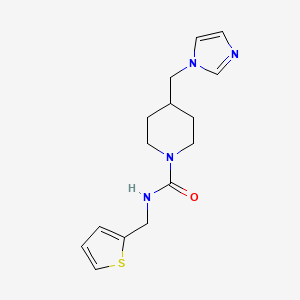
4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes an imidazole ring, a piperidine moiety, and a thiophene group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole and thiophene groups are known to engage with various receptors and enzymes, modulating their activity. Key mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : It may inhibit specific enzymes that play roles in disease processes, thereby exerting therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant antitumor properties. For instance, research has shown that certain derivatives can inhibit tumor growth by enhancing T-cell responses against tumors .
Immunomodulatory Effects
The compound has been noted for its ability to prevent immunosuppression induced by adenosine receptors. This property is particularly relevant in the context of cancer therapy, where enhancing immune response can lead to better outcomes .
Antiviral Properties
Imidazole derivatives have been explored for their antiviral activities. While specific data on this compound is limited, similar structures have shown efficacy against viral infections, suggesting potential applications in antiviral drug development .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Enhances T-cell response | |
| Immunomodulation | Prevents adenosine-induced suppression | |
| Antiviral | Potential inhibition of viral replication |
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical study, a derivative of the compound was tested for its ability to inhibit tumor growth in mouse models. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential of this class of compounds in cancer therapy.
Case Study 2: Immunotherapy Enhancement
Another study focused on the immunomodulatory effects of the compound, demonstrating that it could enhance cytokine secretion in activated T-cells. This suggests a role in improving immune responses during cancer treatment .
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-15(17-10-14-2-1-9-21-14)19-6-3-13(4-7-19)11-18-8-5-16-12-18/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYRZZZHSXFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













